molecular formula C6H6N2S B2828052 (3-Methyl-isothiazol-4-yl)-acetonitrile CAS No. 23031-87-0

(3-Methyl-isothiazol-4-yl)-acetonitrile

Cat. No. B2828052
CAS RN: 23031-87-0
M. Wt: 138.19
InChI Key: OYOFPHGLKPCGTC-UHFFFAOYSA-N
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Description

“(3-Methyl-isothiazol-4-yl)-methanol” is a chemical compound with the CAS Number: 17265-61-1 . It has a molecular weight of 129.18 . The IUPAC name for this compound is (3-methyl-4-isothiazolyl)methanol .


Molecular Structure Analysis

The molecular formula of “(3-Methyl-isothiazol-4-yl)-methanol” is C5H7NOS . The InChI code for this compound is 1S/C5H7NOS/c1-4-5(2-7)3-8-6-4/h3,7H,2H2,1H3 .


Physical And Chemical Properties Analysis

The density of “(3-Methyl-isothiazol-4-yl)-methanol” is predicted to be 1.263±0.06 g/cm3 . The boiling point is 104-106 °C (Press: 0.5 Torr) .

Scientific Research Applications

Environmental and Chemical Applications

  • Methanogenic Pathways Analysis : The study of methanogenic pathways, especially in environmental settings like wetlands, utilizes stable carbon isotopic signatures. This approach helps quantify the contribution of different pathways to total methane production, a process potentially influenced by compounds related to (3-Methyl-isothiazol-4-yl)-acetonitrile (Conrad, 2005).

  • Solvent and Separation Science : Research on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, demonstrates their potential in separation science, including the separation of hexane/hex-1-ene. This highlights the role of nitrile and related compounds in enhancing separation processes and solvent applications (Domańska, Wlazło, & Karpińska, 2016).

Medical and Biological Research

  • Antibiotic Interaction with Alcohol Metabolism : Certain antibiotics with specific chemical side chains, which may share structural similarities with isothiazol derivatives, can affect alcohol metabolism, leading to adverse reactions similar to those observed with disulfiram treatment. This underscores the importance of chemical structure in drug interactions and side effects (Kitson, 1987).

  • Carcinogenesis Inhibition : Isothiocyanates, which are structurally related to (3-Methyl-isothiazol-4-yl)-acetonitrile, have been shown to inhibit carcinogenesis in various animal models. This inhibition is primarily through the selective inhibition of cytochrome P450 enzymes involved in carcinogen activation. Such studies point to the potential chemopreventive applications of isothiazol derivatives (Hecht, 2000).

properties

IUPAC Name

2-(3-methyl-1,2-thiazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-6(2-3-7)4-9-8-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOFPHGLKPCGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-isothiazol-4-yl)-acetonitrile

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